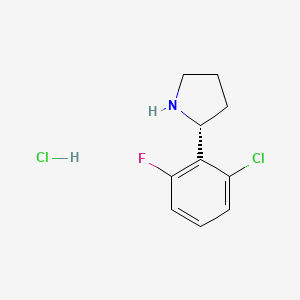
(R)-2-(2-Chloro-6-fluorophenyl)pyrrolidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R)-2-(2-Chloro-6-fluorophenyl)pyrrolidine hydrochloride is a useful research compound. Its molecular formula is C10H12Cl2FN and its molecular weight is 236.11. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(R)-2-(2-Chloro-6-fluorophenyl)pyrrolidine hydrochloride is a chiral compound belonging to the pyrrolidine class, characterized by a unique structure that includes a pyrrolidine ring substituted with a 2-chloro-6-fluorophenyl group. This specific configuration significantly influences its biological activity and potential applications in medicinal chemistry.
- Molecular Formula : C11H14ClF
- Molecular Weight : Approximately 217.69 g/mol
- Chirality : The (R)-configuration indicates a specific spatial arrangement around the chiral center, impacting binding affinity and selectivity for biological targets.
The presence of halogen substituents, particularly chlorine and fluorine, enhances the compound's lipophilicity and receptor binding affinity, making it a candidate for further pharmacological exploration.
The biological activity of this compound is primarily mediated through its interaction with various molecular targets, including enzymes and receptors. The compound may function as an inhibitor or modulator, leading to diverse biological effects depending on the specific application .
Antibacterial and Antifungal Properties
Research has indicated that pyrrolidine derivatives exhibit significant antibacterial and antifungal activities. For instance, studies on structurally similar compounds have demonstrated their effectiveness against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some pyrrolidine derivatives range from 4.69 to 22.9 µM against bacteria such as Bacillus subtilis and Staphylococcus aureus .
Table 1: Antibacterial Activity of Pyrrolidine Derivatives
| Compound Name | MIC (µM) against B. subtilis | MIC (µM) against S. aureus |
|---|---|---|
| Compound A | 4.69 | 5.64 |
| Compound B | 8.33 | 13.40 |
| Compound C | 22.9 | 77.38 |
These findings suggest that halogen substitutions play a crucial role in enhancing the bioactivity of these compounds, potentially leading to the development of new antibacterial agents .
Case Studies
-
Study on Microtubule Stabilization :
A study evaluated the ability of pyrrolidine derivatives to stabilize microtubules in neuronal cells, which is essential for maintaining neuronal structure and function. Compounds similar to this compound were found to prevent microtubule collapse caused by hyperphosphorylated tau protein, indicating potential applications in neurodegenerative diseases . -
Antifungal Activity Assessment :
Another study assessed the antifungal properties of various pyrrolidine derivatives against Candida albicans. The results showed that certain modifications in the chemical structure significantly improved antifungal activity, suggesting that this compound could be explored for similar applications .
属性
IUPAC Name |
(2R)-2-(2-chloro-6-fluorophenyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFN.ClH/c11-7-3-1-4-8(12)10(7)9-5-2-6-13-9;/h1,3-4,9,13H,2,5-6H2;1H/t9-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRMWHPZTXGTTO-SBSPUUFOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=C(C=CC=C2Cl)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=C(C=CC=C2Cl)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














